2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include benzisothiazole derivatives and thiazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide include other benzisothiazole and thiazole derivatives. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct properties and activities compared to other similar compounds.
Properties
Molecular Formula |
C16H11N3O4S3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H11N3O4S3/c20-14(18-16-17-11(9-25-16)12-5-3-7-24-12)8-19-15(21)10-4-1-2-6-13(10)26(19,22)23/h1-7,9H,8H2,(H,17,18,20) |
InChI Key |
PYVIWCDZCCWRSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=NC(=CS3)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=NC(=CS3)C4=CC=CS4 |
Origin of Product |
United States |
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